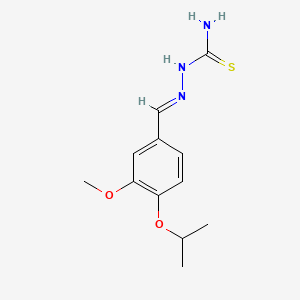

![molecular formula C22H14N4O10 B5513539 2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves intricate chemical reactions. For instance, Matsuzaki and Matsunaga (1993) studied the synthesis of 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] and related compounds, highlighting the complexity of such processes (Matsuzaki & Matsunaga, 1993).

Molecular Structure Analysis

The molecular structure of related compounds has been the subject of various studies. For example, the work by Walczak et al. (2008) on 1,3-bis(ethylamino)-2-nitrobenzene and related molecules provides insights into the molecular and crystal structures of such compounds (Walczak et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are often complex and multifaceted. Liu et al. (2012) discussed the synthesis and properties of polyimides derived from similar compounds, demonstrating the variety of reactions and properties that can be observed (Liu et al., 2012).

Physical Properties Analysis

The physical properties of such compounds are crucial for their practical applications. For instance, the study by Wu et al. (2020) on the synthesis and characterization of co-crystals of bis(benzimidazole) derivatives provides valuable information about the physical aspects of these compounds (Wu et al., 2020).

Scientific Research Applications

Metal-Organic Systems

Research into constructing copper metal–organic systems highlights the use of flexible dicarboxylate ligands for assembling metal–organic complexes. These complexes can adopt various conformations and structures, such as discrete molecular chairs and two-dimensional wavelike layer structures, showcasing the potential for designing novel materials with specific properties (Dai et al., 2009).

Polymer Chemistry

Another area of application is the synthesis and characterization of polyimides derived from symmetrical diamines containing bis-benzimidazole rings. These polymers exhibit remarkable thermal stability and mechanical properties, making them suitable for high-performance applications (Liu et al., 2012).

Coordination Complexes for Dye Degradation

The development of coordination complexes for the degradation of dyes, utilizing flexible dicarboxylate and N-donor coligands, demonstrates an environmental application. These complexes show promising photocatalytic properties for the UV-light-driven degradation of methyl violet, a model organic dye pollutant (Lu et al., 2021).

Sensing and Selective Adsorption

A microporous anionic metal-organic framework designed for lanthanide(iii) post-functionalization exhibits potential as luminescent probes and for the rapid and selective separation of dyes. This application is crucial for sensing and environmental cleanup efforts (Guo et al., 2017).

properties

IUPAC Name |

2-[[3-[(2-carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O10/c27-19(23-17-9-13(25(33)34)4-6-15(17)21(29)30)11-2-1-3-12(8-11)20(28)24-18-10-14(26(35)36)5-7-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRAOHHGNHHHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-[(2-Carboxy-5-nitrophenyl)carbamoyl]benzoyl]amino]-4-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![1-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1,4-diazepane](/img/structure/B5513522.png)

![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)